2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid
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Overview
Description
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is a chiral compound with a unique structure that includes a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid typically involves the formation of the disulfide bond and the incorporation of the N-methyl group. One common method involves the reaction of a thiol with a methylating agent under controlled conditions to form the disulfide bond. The reaction conditions often include the use of a base to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The N-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biochemical pathways. The N-methyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is unique due to its specific combination of a propanoic acid backbone, a disulfide bond, and an N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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